molecular formula C11H9BrN2O2 B6350124 5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 2090792-84-8

5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B6350124
CAS No.: 2090792-84-8
M. Wt: 281.10 g/mol
InChI Key: YVGWWXOPIJICIT-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-bromobenzyl bromide with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the pyrazole ring. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Various substituted pyrazole derivatives.

    Oxidation Products: Oxidized forms of the pyrazole ring.

    Reduction Products: Reduced forms of the pyrazole ring.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
  • 3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to the presence of the bromine atom on the phenyl ring and the carboxylic acid group on the pyrazole ring. These functional groups provide distinct chemical reactivity and potential biological activity compared to other similar compounds. The specific arrangement of these groups can influence the compound’s overall properties and applications.

Properties

IUPAC Name

5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-8-3-1-7(2-4-8)5-10-9(11(15)16)6-13-14-10/h1-4,6H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGWWXOPIJICIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=NN2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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